Mass Spectrometric Selectivity: +3 Da Mass Shift Ensures Unambiguous MRM Transition Selection
Citalopram-d3 (hydrochloride) provides a distinct +3 Da mass shift relative to unlabeled citalopram (MW 324.39 g/mol vs. 327.39 g/mol for the free base), enabling baseline-resolved multiple reaction monitoring (MRM) transitions without isotopic cross-talk. In contrast, a d4 analog (+4 Da) or d6 analog (+6 Da) may exhibit different ionization efficiencies or retention times due to the inverse isotope effect, potentially affecting quantification accuracy if not fully characterized [1]. The d3 substitution pattern (N‑trideuteriomethyl) is specifically chosen to avoid labile deuterium exchange under acidic mobile phase conditions, ensuring consistent MS response over long analytical runs [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) shift for precursor ion |
|---|---|
| Target Compound Data | +3 Da (citalopram-d3, free base m/z ≈ 327.4) |
| Comparator Or Baseline | Unlabeled citalopram (m/z 324.4); citalopram-d4 (+4 Da); citalopram-d6 (+6 Da) |
| Quantified Difference | Δm = 3 Da versus unlabeled; Δm = -1 Da versus d4; Δm = -3 Da versus d6 |
| Conditions | ESI+ mode, triple quadrupole MS, typical LC mobile phases |
Why This Matters
The +3 Da shift is sufficient to avoid isotopic overlap with the analyte's natural abundance M+2 isotope (~1.1% contribution), minimizing interference and simplifying MRM method development.
- [1] Berg T, Strand DH. ¹³C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr A. 2011;1218(52):9366-9374. doi:10.1016/j.chroma.2011.10.081 View Source
- [2] SynZeal. Citalopram D3. Product Technical Note. CAS 1309283-28-0. View Source
